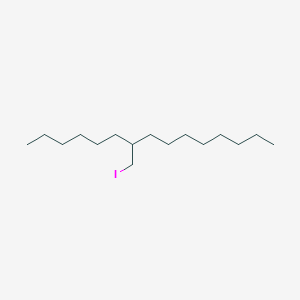

7-(Iodomethyl)pentadecane

Description

The academic interest in a molecule like 7-(Iodomethyl)pentadecane stems from its specific combination of structural features: a long aliphatic chain, a branching point, and a reactive carbon-iodine bond. Each of these characteristics places the compound at the intersection of several key areas of contemporary organic synthesis and material science.

Organoiodine compounds are pivotal in modern organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making organoiodides highly reactive and thus valuable as synthetic intermediates. This reactivity allows for the facile introduction of the iodine atom and its subsequent replacement by a wide range of other functional groups through nucleophilic substitution or organometallic coupling reactions.

In recent decades, the field has seen a surge in the use of hypervalent iodine reagents, which are organoiodine compounds where the iodine atom has a formal oxidation state higher than +1. acs.orgnih.gov These reagents, such as λ³- and λ⁵-iodanes, are prized for their low toxicity, environmental friendliness, and ability to mediate a wide array of transformations under mild conditions. acs.orgnih.gov While this compound is not a hypervalent iodine compound itself, its synthesis and subsequent reactions fall within the broader scope of organoiodine chemistry. The development of new methods for creating and utilizing C-I bonds, including those in complex aliphatic structures, is a continuous pursuit in organic synthesis. nih.gov The application of organoiodine compounds also extends to asymmetric synthesis, where chiral iodine compounds are used to induce stereoselectivity in chemical reactions. acs.orgresearchgate.netacs.org

This compound is a derivative of a branched alkane. The introduction of a substituent, in this case, an iodomethyl group, to a pentadecane (B166386) backbone creates a molecule with specific stereochemical and conformational properties. The study of branched alkanes is fundamental to understanding the physical and chemical behavior of many organic molecules, from fuels to lipids.

The branching in the alkane chain affects its physical properties, such as boiling and melting points. ck12.orgvedantu.com Generally, branched isomers have lower boiling points than their straight-chain counterparts due to a decrease in the surface area available for intermolecular van der Waals interactions. ck12.orgvedantu.com The conformational analysis of branched alkanes, which is the study of the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, is crucial for understanding their reactivity. acs.orglumenlearning.comlibretexts.orgscribd.comkhanacademy.org The presence of bulky groups influences the stability of different conformers, with steric hindrance playing a key role. lumenlearning.com In the case of this compound, the iodomethyl group is a relatively large substituent, and its interaction with the rest of the long alkyl chain would be a key determinant of the molecule's preferred conformation and, consequently, its reactivity.

Table 1: General Physicochemical Properties of Long-Chain Haloalkanes

| Property | General Trend | Influence of Branching |

|---|---|---|

| Boiling Point | Increases with chain length and mass of halogen (I > Br > Cl > F). ck12.orgvedantu.combrainkart.com | Decreases with increased branching for isomeric haloalkanes. ck12.orgvedantu.combrainkart.com |

| Melting Point | Generally increases with chain length and molecular symmetry. | Less predictable, but often influenced by crystal packing efficiency. |

| Density | Generally higher than the corresponding alkanes; increases with the mass of the halogen. brainkart.com | Can be slightly lower with increased branching. |

| Solubility | Insoluble in water, soluble in organic solvents. brainkart.com | Generally does not significantly alter solubility in common organic solvents. |

The study of halogenated alkanes has a long history, dating back to the early days of organic chemistry. wikipedia.org The halogenation of alkanes, particularly through free-radical pathways, was one of the earliest methods developed to functionalize these otherwise unreactive hydrocarbons. wikipedia.orgchemguide.netslideshare.netscienceinfo.comallen.in These reactions, often initiated by UV light, typically lead to a mixture of products, which posed significant challenges for purification and characterization in the past. chemguide.netslideshare.net

Research into the halogenation of longer-chain alkanes, such as pentadecane, has been driven by the desire to produce intermediates for various industrial applications, including the synthesis of surfactants, lubricants, and polymers. While specific historical academic studies focusing solely on halogenated pentadecanes are not extensively documented in readily accessible literature, the general principles of alkane halogenation have been well-established and would apply to these larger molecules. wikipedia.orgscienceinfo.com The development of more selective halogenation methods has been a significant area of research over the years.

While extensive dedicated academic research on this compound is not apparent in the published literature, a clear rationale for such an inquiry can be constructed based on its structure and the general utility of similar molecules.

The primary academic interest in this compound would likely lie in its use as a synthetic intermediate. myskinrecipes.com Its long, branched alkyl chain is a feature found in many biologically relevant molecules and in surfactants. The reactive iodomethyl group provides a handle for introducing this large lipophilic moiety into other molecules. myskinrecipes.com For example, it could be used in the synthesis of novel surfactants or detergents, where the branched structure could impart specific properties related to solubility and surface activity. myskinrecipes.com

Furthermore, this compound could serve as a model compound for studying the reactivity and physical properties of long-chain, branched iodoalkanes. Research in this area could contribute to a better understanding of how the interplay between a large, flexible alkyl chain and a reactive functional group influences reaction outcomes and material properties. It could also be a precursor for the synthesis of more complex, specialized organic molecules for applications in materials science or as probes in biological systems. myskinrecipes.com

Table 2: Potential Areas of Academic Inquiry for this compound

| Research Area | Rationale |

|---|---|

| Synthetic Methodology | Development of efficient and stereoselective methods for its synthesis and subsequent functionalization. |

| Reaction Kinetics and Mechanisms | Studying the rates and mechanisms of its substitution and elimination reactions to understand the influence of the long, branched chain. |

| Physical Organic Chemistry | Investigation of its conformational preferences and their impact on reactivity. |

| Surfactant Chemistry | Use as a precursor for novel surfactants with unique aggregation and interfacial properties. |

| Materials Science | Incorporation into polymers or other materials to impart specific properties such as hydrophobicity or flame retardancy. |

Structure

3D Structure

Properties

IUPAC Name |

7-(iodomethyl)pentadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRPCLCPFYVEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Iodomethyl Pentadecane

Precursor Chemistry and Synthesis of Branched Pentadecane (B166386) Frameworks

The core of 7-(iodomethyl)pentadecane is a branched pentadecane structure. A key precursor to this framework is 2-hexyldecan-1-ol, which possesses the requisite C16 skeleton. This alcohol can then be converted to the target iodide.

One common industrial method for synthesizing long-chain branched alcohols like 2-hexyldecan-1-ol is the Guerbet reaction . This process involves the self-condensation of a primary alcohol at high temperatures in the presence of a base catalyst. For the synthesis of 2-hexyldecan-1-ol, 1-octanol (B28484) is the starting material. The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration, and subsequent hydrogenation to yield the branched primary alcohol.

| Starting Material | Catalyst | Temperature (°C) | Product |

| 1-Octanol | Potassium Hydroxide (B78521) | 180-220 | 2-Hexyldecan-1-ol |

An alternative approach to the branched pentadecane framework involves the synthesis of 2-hexyldecanoic acid, which can be subsequently reduced to 2-hexyldecan-1-ol. One documented method starts with ethyl acetoacetate, which undergoes sequential alkylation reactions with an octyl halide and a hexyl halide in the presence of a base like sodium ethoxide. The resulting dialkylated intermediate is then hydrolyzed and decarboxylated to yield 2-hexyldecanoic acid. google.com

Another synthetic route to 2-hexyldecanoic acid starts from methyl octanoate (B1194180). In this method, methyl octanoate is treated with a strong base, such as sodium hydroxide in methanol, followed by the addition of 1-chlorohexane. The resulting ester is then hydrolyzed to afford 2-hexyldecanoic acid. chemicalbook.com The subsequent reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄).

Iodination Reactions for Carbon-Iodine Bond Formation

With the branched pentadecane framework established in the form of 2-hexyldecan-1-ol, the next critical step is the introduction of the iodine atom to form this compound. This can be accomplished through several iodination methods.

Direct Iodination Protocols and Mechanistic Considerations

Direct iodination of the corresponding alkane, 7-methylpentadecane, is a challenging process. Unlike chlorination and bromination, the direct iodination of alkanes with molecular iodine is an endothermic and reversible reaction. quora.com The hydrogen iodide (HI) produced is a strong reducing agent that can reduce the alkyl iodide back to the alkane. quora.com

To overcome this, direct iodination is often carried out in the presence of an oxidizing agent, such as nitric acid or iodic acid, which removes the HI as it is formed, thus driving the reaction forward. quora.com Another approach involves the in-situ generation of more reactive iodine species. For instance, tert-butyl hypoiodite, generated from the reaction of iodine with sodium tert-butoxide, has been used for the direct iodination of hydrocarbons. semanticscholar.orgresearchgate.net However, these methods can lack regioselectivity, especially in a molecule with numerous secondary hydrogens like 7-methylpentadecane, leading to a mixture of iodinated isomers.

A more controlled and widely used method for converting a primary alcohol like 2-hexyldecan-1-ol to the corresponding iodide is through the use of phosphorus and iodine. This reaction is typically performed by treating the alcohol with a mixture of red phosphorus and iodine. savemyexams.comchemguide.co.uk This combination forms phosphorus triiodide (PI₃) in situ, which then reacts with the alcohol to produce the alkyl iodide. youtube.com This method is generally effective for primary alcohols and proceeds via an SN2 mechanism.

Another well-established method is the Appel reaction , which converts alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a halogen source. wikipedia.orgchem-station.comorganic-chemistry.org For the synthesis of this compound from 2-hexyldecan-1-ol, the reagents would be triphenylphosphine and iodine (or carbon tetraiodide). The reaction proceeds through an alkoxyphosphonium iodide intermediate, which is then displaced by an iodide ion in an SN2 reaction, leading to the desired alkyl iodide and triphenylphosphine oxide. nrochemistry.com This method is known for its mild conditions and is suitable for a wide range of alcohols.

| Reagent System | Reaction Type | Key Features |

| Red Phosphorus / Iodine | In situ PI₃ formation | Effective for primary alcohols |

| Triphenylphosphine / Iodine | Appel Reaction | Mild conditions, SN2 mechanism |

Halogen Exchange Reactions from Brominated Precursors (e.g., 7-(Bromomethyl)pentadecane)

A highly effective and common strategy for the synthesis of alkyl iodides is the Finkelstein reaction , which involves the exchange of a halogen (typically chlorine or bromine) for iodine. byjus.comwikipedia.orgiitk.ac.inunacademy.comjk-sci.com This SN2 reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts. byjus.comwikipedia.org

In the context of synthesizing this compound, the precursor would be 7-(bromomethyl)pentadecane (B1342180). This brominated compound can be prepared from 2-hexyldecan-1-ol using standard brominating agents like phosphorus tribromide (PBr₃).

The Finkelstein reaction is then carried out by treating 7-(bromomethyl)pentadecane with a solution of sodium iodide (NaI) in a solvent where NaI is soluble, but the resulting sodium bromide (NaBr) is not. Acetone (B3395972) is the classic solvent for this purpose. byjus.comwikipedia.orgiitk.ac.in The precipitation of NaBr from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl iodide. byjus.comwikipedia.org

| Substrate | Reagent | Solvent | Driving Force |

| 7-(Bromomethyl)pentadecane | Sodium Iodide (NaI) | Acetone | Precipitation of Sodium Bromide (NaBr) |

Alternative Synthetic Routes Involving Iodine Reagents

Besides the methods mentioned, other iodine-containing reagents can be employed for the synthesis of alkyl iodides. N-Iodosuccinimide (NIS) is a versatile iodinating agent, although it is more commonly used for the iodination of alkenes, alkynes, and activated C-H bonds. organic-chemistry.orgacs.orgchemicalbook.comresearchgate.netwikipedia.org Its application in the direct iodination of unactivated alkanes is less common and may require specific catalytic activation. acs.org

Stereoselective Synthesis of Enantiopure this compound

The carbon atom at position 7 in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries . researchgate.netyork.ac.ukwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure this compound, a chiral auxiliary could be used during the formation of the C-C bond that creates the stereocenter.

A plausible strategy involves the asymmetric alkylation of a decanoic acid derivative. For instance, decanoic acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone or a Myers' pseudoephedrine derivative. williams.edu The resulting amide can then be deprotonated to form a chiral enolate, which subsequently reacts with a hexyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched 2-hexyldecanoic acid. This chiral acid can then be reduced to the corresponding chiral alcohol, 2-hexyldecan-1-ol, and subsequently converted to the target iodide, preserving the stereochemistry.

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinone | Evans Auxiliary | Asymmetric alkylation of carboxylic acid derivatives |

| Amino Alcohol | Myers' Auxiliary | Asymmetric alkylation of carboxylic acid derivatives |

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiopure compounds. sigmaaldrich.com While a direct catalytic asymmetric synthesis of this compound is not well-documented, methods for the enantioselective synthesis of chiral alcohols could be applied to the precursor, 2-hexyldecan-1-ol.

Recent advancements have led to the development of the asymmetric Guerbet reaction . researchgate.netliverpool.ac.uknih.govresearchgate.net This reaction utilizes a chiral catalyst, typically a ruthenium complex with a chiral ligand, to mediate the coupling of alcohols, resulting in the formation of chiral branched alcohols with high enantioselectivity. liverpool.ac.uknih.govresearchgate.net Applying this methodology to the coupling of a suitable C8 and C8 alcohol (or a related combination leading to the C16 framework) could potentially yield enantiomerically enriched 2-hexyldecan-1-ol.

Another potential catalytic approach is the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone. nih.gov For example, a catalytic asymmetric addition of a hexyl nucleophile to dec-1-en-3-one, followed by reduction of the ketone, could establish the chiral center. Similarly, asymmetric addition to octyl aldehyde could be a viable route. acs.org These methods often employ chiral ligands in combination with a metal catalyst to control the stereochemical outcome. nih.gov

Resolution Techniques for Enantiomeric Separation

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step in obtaining optically pure material. Since enantiomers possess identical physical properties, direct separation is not feasible. libretexts.org Therefore, resolution techniques that involve the formation of diastereomers, which have different physical properties, are employed. libretexts.org

One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique, however, is not directly applicable to this compound as it lacks acidic or basic functional groups necessary for salt formation. libretexts.orgwikipedia.org A more suitable approach involves the conversion of the chiral center into a new functionality that can be derivatized. For instance, if this compound were synthesized from a precursor alcohol, 2-hexyl-1-decanol, this alcohol could be resolved.

The resolution of chiral alcohols can be achieved by esterification with a chiral acid to form diastereomeric esters. libretexts.org These diastereomers can then be separated based on their differing physical properties, such as solubility, which allows for separation by crystallization. Once separated, the esters can be hydrolyzed to yield the enantiomerically pure alcohols, which can then be converted to the desired this compound enantiomer.

Another powerful technique for enantiomeric separation is chiral chromatography. aocs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. aocs.org For long-chain aliphatic compounds, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable CSP can be effective. aocs.org The choice of the CSP is crucial and often requires empirical screening to find a phase that provides adequate separation for the specific molecule.

Enzymatic resolution is another viable option. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated enantiomer from the unreacted one. This method is known for its high enantioselectivity under mild reaction conditions.

| Resolution Technique | Principle | Applicability to this compound Precursors | Key Considerations |

| Crystallization of Diastereomeric Salts | Formation of salts with a chiral resolving agent, leading to diastereomers with different solubilities. wikipedia.org | Not directly applicable to the iodide. Applicable to a carboxylic acid or amine precursor. | Requires an acidic or basic handle in the molecule. wikipedia.org |

| Formation of Diastereomeric Derivatives | Covalent derivatization with a chiral reagent (e.g., esterification of a precursor alcohol with a chiral acid). libretexts.org | Highly applicable to the precursor alcohol, 2-hexyl-1-decanol. | Requires successful derivatization, separation of diastereomers, and subsequent removal of the chiral auxiliary. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. aocs.org | Directly applicable to this compound or its precursors. | Requires selection of an appropriate chiral stationary phase and optimization of chromatographic conditions. aocs.org |

| Enzymatic Resolution | Selective reaction of one enantiomer with an enzyme. | Applicable to precursor alcohols or esters. | Requires finding a suitable enzyme and optimizing reaction conditions for high enantioselectivity. |

Optimization of Synthetic Conditions for Research Scale-Up

Transitioning a synthetic route from a small-scale laboratory setting to a larger research scale requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. almacgroup.com

The synthesis of this compound would likely proceed through the conversion of a corresponding alcohol, 2-hexyl-1-decanol, to the iodide. A common method for this transformation is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone. testbook.com Alternatively, direct iodination of the alcohol can be achieved using reagents like triphenylphosphine, iodine, and imidazole.

Optimization of such a synthesis would involve a systematic study of various parameters to maximize the yield and purity of the product. These parameters include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. For the Finkelstein reaction, acetone is classic due to the insolubility of the resulting sodium chloride or bromide, which drives the equilibrium towards the product. testbook.com

Temperature: Reaction temperature affects the rate of reaction. An optimal temperature needs to be found to ensure a reasonable reaction time without promoting side reactions or decomposition of the product.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the point of maximum conversion and avoid the formation of byproducts from prolonged reaction times.

Stoichiometry of Reagents: The molar ratios of the reactants should be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification.

A Design of Experiments (DoE) approach can be systematically employed to investigate the effects of these parameters and their interactions on the reaction yield.

| Parameter | Range/Options for Investigation | Impact on Synthesis | Method of Monitoring |

| Solvent | Acetone, Acetonitrile, DMF | Affects solubility of reagents and reaction rate. testbook.com | Reaction progress by TLC or GC. |

| Temperature | Room Temperature to Reflux | Influences reaction kinetics and potential for side reactions. | In-process temperature monitoring, analysis of product purity. |

| Reaction Time | 1 - 24 hours | Determines the extent of conversion. | Time-course analysis of reaction mixture by GC or HPLC. |

| Reagent Stoichiometry | 1.0 to 2.0 equivalents of iodinating agent | Affects conversion of starting material and potential for waste. | Analysis of residual starting material in the final product. |

Continuous flow chemistry offers several advantages for the scale-up of chemical syntheses, including improved heat and mass transfer, enhanced safety, and the potential for automation and integration of in-line analysis. mdpi.comnih.gov

For the synthesis of this compound, a continuous flow setup could be particularly beneficial for the iodination step, which can be exothermic. The high surface-area-to-volume ratio in a flow reactor allows for efficient dissipation of heat, preventing the formation of hotspots and improving control over the reaction temperature. flinders.edu.au

Key considerations for implementing a continuous flow synthesis of this compound include:

Reactor Design: The choice of reactor material (e.g., PFA, glass, stainless steel) and design (e.g., tube reactor, microreactor) would depend on the specific reaction conditions, including temperature, pressure, and chemical compatibility.

Flow Rate and Residence Time: The flow rates of the reagent streams determine the residence time in the reactor, which is equivalent to the reaction time in a batch process. These parameters need to be optimized to achieve complete conversion. rsc.org

Mixing: Efficient mixing of the reagent streams is crucial for a successful flow reaction. Static mixers or microstructured reactors can be used to ensure rapid and homogeneous mixing. flinders.edu.au

Downstream Processing: The output from the flow reactor would require in-line or off-line purification. This could involve liquid-liquid extraction, followed by a purification step like flash chromatography. The integration of in-line purification is a key advantage of flow chemistry. umontreal.ca

| Flow Chemistry Parameter | Considerations for this compound Synthesis | Potential Advantages over Batch Synthesis |

| Reactor Type | PFA or glass tube reactor for chemical compatibility. | Improved heat transfer and temperature control. flinders.edu.au |

| Residence Time | Optimization required to maximize conversion (typically in the range of minutes). | Shorter reaction times compared to batch processing. rsc.org |

| Temperature Control | Precise temperature control is possible, minimizing byproduct formation. | Enhanced safety, especially for exothermic reactions. nih.gov |

| In-line Analysis/Purification | Integration of IR or UV-Vis for reaction monitoring; potential for in-line extraction. umontreal.ca | Reduced workup time and potential for automation. umontreal.ca |

Chemical Reactivity and Mechanistic Investigations of 7 Iodomethyl Pentadecane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a characteristic reaction of alkyl halides. uci.edu For 7-(iodomethyl)pentadecane, a primary alkyl halide, the predominant mechanism for substitution is the SN2 pathway, as the formation of a primary carbocation required for an SN1 reaction is highly unfavorable. viu.cachemistry.coach

Kinetics and Stereochemistry of SN1 Pathways

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.orglumenlearning.com The rate-determining step is the initial ionization of the alkyl halide to form this carbocation. libretexts.org For this compound, this would require the formation of a primary carbocation, which is highly unstable and energetically disfavored. Consequently, the SN1 pathway is not a significant route for this compound under normal conditions.

Should an SN1 reaction occur, the intermediate primary carbocation would be planar, allowing a nucleophile to attack from either face. This would lead to a racemic mixture of products if the reaction center were chiral. However, since the carbon bearing the iodide in this compound is not a stereocenter, racemization is not a relevant concept, and a single substitution product would be formed. Due to the high activation energy associated with primary carbocation formation, SN1 reactions are exceptionally slow for primary alkyl halides and are generally not observed. libretexts.org

Kinetics and Stereochemistry of SN2 Pathways

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is the dominant substitution pathway for primary alkyl halides like this compound. viu.cachemistry.coachchemicalnote.com This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.comwikipedia.org

Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. chemicalnote.compharmaguideline.comfirsthope.co.in The reaction rate is sensitive to steric hindrance at the reaction center. chemicalnote.comkhanacademy.org Although this compound has a large aliphatic chain, the reaction occurs at an unhindered primary (-CH2I) carbon, allowing for efficient nucleophilic attack. wikipedia.org

Stereochemistry: SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. quora.comjove.com The nucleophile attacks from the side opposite to the leaving group (backside attack). chemicalnote.compharmaguideline.comrutgers.edu While the carbon of the iodomethyl group is not a traditional chiral center, it is a prochiral center. Attack by a nucleophile will lead to the formation of a new product where the stereochemical relationship of the groups has been inverted. For instance, if one were to isotopically label the two protons on the iodomethyl carbon, their relative positions would be inverted in the product. jove.comreddit.comlibretexts.org

| Experiment | [this compound] (M) | [Nucleophile] (M) | Nucleophile | Relative Initial Rate |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | CN⁻ | 1.0 |

| 2 | 0.2 | 0.1 | CN⁻ | 2.0 |

| 3 | 0.1 | 0.2 | CN⁻ | 2.0 |

| 4 | 0.1 | 0.1 | OH⁻ | 0.6 |

| 5 | 0.1 | 0.1 | CH₃COO⁻ | 0.01 |

This table illustrates the principles of SN2 kinetics. The rate is directly proportional to the concentration of both the substrate and the nucleophile (Experiments 1-3). The strength of the nucleophile also affects the rate (Experiments 1, 4, and 5).

Regioselectivity and Chemoselectivity in Competitive Substitution

When reacting with ambident nucleophiles (nucleophiles with more than one potential attacking atom), the site of attack can be influenced by the reaction conditions. dalalinstitute.compw.live For example, the cyanide ion (CN⁻) can attack via the carbon or the nitrogen atom. rsc.orgresearchgate.net In a predominantly SN2 reaction with this compound, the softer carbon end of the cyanide nucleophile would preferentially attack the soft electrophilic primary carbon, leading to the formation of a nitrile as the major product. dalalinstitute.compw.live

Chemoselectivity also becomes important when other functional groups are present in the molecule that could potentially react. However, in the case of this compound itself, the primary alkyl iodide is the only reactive site for nucleophilic substitution.

Elimination Reactions

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The specific pathway, either E1 or E2, is highly dependent on the substrate structure, the nature of the base, and the reaction conditions.

E1 Reaction Mechanisms and Product Distribution

Similar to the SN1 reaction, the E1 (Elimination, Unimolecular) mechanism involves the formation of a carbocation intermediate in the rate-determining step. libretexts.orgpharmaguideline.com A weak base then removes a proton from an adjacent carbon to form a double bond. libretexts.orglumenlearning.com Because this compound is a primary alkyl halide, it is extremely unlikely to undergo an E1 reaction due to the instability of the primary carbocation that would need to form. libretexts.orgvedantu.com Therefore, this pathway is not considered a viable route for this compound.

E2 Reaction Mechanisms and Zaitsev/Hoffmann Product Formation

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. pharmaguideline.com This mechanism is favored by strong bases and is common for primary alkyl halides, especially when steric hindrance is a factor. libretexts.orgstudentdoctor.net

For this compound, the base can abstract a proton from the carbon at the 7-position of the pentadecane (B166386) chain. This would lead to the formation of a single alkene product: 7-methylenepentadecane.

Zaitsev vs. Hoffmann Product:

Zaitsev's Rule predicts that in elimination reactions, the more substituted (and generally more stable) alkene will be the major product. libretexts.orglibretexts.org

The Hoffmann product is the less substituted alkene, which is favored when using a sterically bulky base or when the leaving group is poor. masterorganicchemistry.comyoutube.comchadsprep.com

In the case of this compound, there is only one beta-carbon with protons available for abstraction (the carbon at position 7). Therefore, there is no competition that would lead to different regioisomers. The sole product of an E2 elimination would be 7-methylenepentadecane. The discussion of Zaitsev versus Hoffmann products becomes relevant for alkyl halides with multiple distinct beta-carbons. However, the choice of base can still influence the competition between substitution (SN2) and elimination (E2). A strong, sterically hindered base like potassium tert-butoxide will favor the E2 pathway, while a strong, unhindered base/nucleophile like sodium ethoxide may give a mixture of SN2 and E2 products. studentdoctor.netmasterorganicchemistry.comyoutube.comreddit.com

| Reagent/Base | Base Strength | Steric Bulk | Predicted Major Pathway | Predicted Major Product |

|---|---|---|---|---|

| NaCN in DMSO | Strong Nucleophile/Weak Base | Small | SN2 | 7-(Cyanomethyl)pentadecane |

| CH₃ONa in CH₃OH | Strong Base/Strong Nucleophile | Small | SN2 / E2 Mixture | 7-(Methoxymethyl)pentadecane / 7-Methylenepentadecane |

| KOC(CH₃)₃ (Potassium tert-butoxide) | Strong Base | Bulky | E2 | 7-Methylenepentadecane |

| CH₃OH (Methanol) | Weak Base/Weak Nucleophile | Small | No significant reaction | N/A |

This table provides a theoretical prediction of the major reaction pathways and products for this compound under different conditions, highlighting the competition between SN2 and E2 reactions.

Factors Influencing Substitution vs. Elimination Ratios

The competition between substitution (SN2) and elimination (E2) reactions is a critical aspect of the reactivity of primary alkyl halides like this compound. Several factors dictate the predominant reaction pathway. brainkart.commasterorganicchemistry.comchemistry.coach

Nature of the Nucleophile/Base: The strength and steric bulk of the reacting species are paramount. Strong, unhindered nucleophiles that are weak bases favor the SN2 pathway. Conversely, strong, sterically hindered bases promote the E2 mechanism by preferentially abstracting a proton from a beta-carbon rather than attacking the sterically accessible but less reactive alpha-carbon. brainkart.comchemistry.coach

Reaction Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions have higher activation energies than substitution reactions, and the increase in entropy associated with the formation of more products in elimination makes it more favorable at elevated temperatures.

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) are known to enhance the rate of SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group, which can favor SN1 and E1 pathways, although these are less likely for primary alkyl halides.

Structure of the Alkyl Halide: For primary alkyl halides such as this compound, SN2 reactions are generally favored over E2 reactions unless a bulky base is employed. brainkart.com The lack of steric hindrance around the reaction center facilitates nucleophilic attack.

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less polar solvents |

| Substrate | Primary alkyl halide | Tertiary alkyl halide |

Organometallic Chemistry involving this compound

The carbon-iodine bond in this compound is amenable to the formation of various organometallic reagents, which are valuable intermediates in organic synthesis for creating new carbon-carbon bonds.

Formation and Reactivity of Grignard Reagents and Organolithium Derivatives

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) is expected to yield the corresponding Grignard reagent, 7-(pentadecyl)magnesium iodide. brainkart.comlibretexts.org The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. adichemistry.com These reagents are highly reactive and behave as strong nucleophiles and bases. libretexts.org They readily react with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. adichemistry.com

Organolithium Reagents: Similarly, treatment of this compound with lithium metal in a nonpolar solvent like hexane would produce the organolithium derivative, 7-(pentadecyl)lithium. bluffton.edumasterorganicchemistry.com Organolithium reagents are even more reactive and basic than their Grignard counterparts. bluffton.edu Due to their high basicity, both Grignard and organolithium reagents must be handled under anhydrous conditions to prevent their reaction with water. libretexts.org

| Organometallic Reagent | Preparation | Reactivity |

| Grignard Reagent | R-I + Mg → R-MgI | Strong nucleophile and base |

| Organolithium Reagent | R-I + 2Li → R-Li + LiI | Very strong nucleophile and base |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Long-chain alkyl iodides can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: While the Suzuki reaction traditionally couples aryl or vinyl boronic acids with aryl or vinyl halides, its scope has been extended to include unactivated alkyl halides. wikipedia.orgacs.orgnih.gov The coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base would result in the formation of a new carbon-carbon bond.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. However, recent advancements have enabled the use of unactivated alkyl iodides in Heck-type reactions. nih.govresearchgate.netrsc.orgrsc.org These reactions often proceed through a hybrid organometallic-radical mechanism.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The engagement of unactivated alkyl halides in Sonogashira couplings has been a challenge but has been achieved through methods that often involve radical pathways. nih.govresearchgate.netacs.orgacs.org This would allow for the introduction of an alkynyl group to the pentadecane backbone.

Radical-Mediated Transformations and Electrochemical Reactions

The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for radical-mediated reactions.

Carbon-Iodine Bond Homolysis and Radical Intermediates

The carbon-iodine bond can undergo homolytic cleavage upon exposure to heat, light, or a radical initiator to generate a primary alkyl radical. This reactive intermediate can then participate in various transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The generation of alkyl radicals from alkyl iodides is a key step in certain cross-coupling reactions. nih.gov

Electron Transfer Processes in Chemical Transformations

Electrochemical methods offer a clean and efficient way to generate radicals from alkyl iodides. nih.govucl.ac.ukrsc.org The direct electrochemical reduction of alkyl halides typically requires highly negative potentials. However, indirect electrochemical approaches can be used to generate carbon-centered radicals from alkyl iodides under milder conditions. nih.govucl.ac.uk These radicals can then undergo intermolecular reactions, providing a green alternative to traditional methods that use tin reagents. nih.govrsc.org Convergent paired electrolysis is another electrochemical strategy that enables the cross-coupling of unactivated alkyl iodides. acs.org

Stereochemical Characterization and Analysis of 7 Iodomethyl Pentadecane

Elucidation of Absolute and Relative Stereochemistry at the Chiral Center (C7)

The stereochemistry at the C7 position of 7-(iodomethyl)pentadecane, the carbon atom to which the iodomethyl group is attached, dictates the existence of two enantiomers, (R)-7-(iodomethyl)pentadecane and (S)-7-(iodomethyl)pentadecane. The precise arrangement of the substituents around this stereogenic center is known as the absolute configuration.

The determination of the absolute configuration of this compound can be approached through several methods. One definitive technique is single-crystal X-ray crystallography, provided a suitable crystalline derivative can be synthesized. This method allows for the direct visualization of the three-dimensional structure of the molecule.

In the absence of crystallographic data, the absolute configuration can be inferred through chemical correlation. This involves converting the molecule, through a series of stereochemically well-understood reactions, to a compound of known absolute configuration. The stereochemical outcome of the reactions (i.e., retention or inversion of configuration) must be predictable and reliable.

Relative stereochemistry, on the other hand, describes the stereochemical relationship between different chiral centers within the same molecule. As this compound possesses only one chiral center, the concept of relative stereochemistry in this context would primarily apply to diastereomeric interactions if another chiral center were introduced into the molecule.

Conformational Analysis of the Branched Pentadecane (B166386) Chain

The long alkyl chains will tend to adopt a staggered arrangement to minimize torsional strain, similar to linear alkanes. The most stable conformation for an unbranched alkane chain is the all-anti (or all-trans) conformation, which results in a zigzag arrangement of the carbon backbone.

The presence of the iodomethyl group at C7 introduces steric bulk, influencing the local conformational preferences. Rotations around the C6-C7 and C7-C8 bonds will be particularly affected. The gauche and anti conformations around these bonds will have different energies due to steric interactions between the iodomethyl group and the adjacent alkyl chains. Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, is a powerful tool for predicting the lowest energy conformations of such molecules. These calculations can provide insights into the dihedral angles and the relative populations of different conformers at a given temperature.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiroptical Spectroscopy)

Chiroptical spectroscopy plays a pivotal role in the stereochemical assignment of chiral molecules like this compound. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.govwikipedia.orgbruker.com It measures the difference in absorption of left and right circularly polarized infrared light by the vibrational transitions of the molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically DFT), the absolute configuration can be unambiguously assigned. nih.gov

Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used, although it is most effective for molecules containing a chromophore that absorbs in the ultraviolet-visible region. While the iodide in this compound does have electronic transitions, they may be weak or in a less accessible region of the spectrum.

Chromatographic Techniques for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a sample of this compound, which is a measure of its optical purity, can be determined using chiral chromatography. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of this compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The choice of the CSP is critical and often requires screening of different types of chiral selectors to achieve optimal separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral compounds. Given the relatively high molecular weight of this compound, HPLC is generally the more suitable technique.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a chiral HPLC analysis of a non-racemic sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-7-(Iodomethyl)pentadecane | 12.5 | 15000 |

| (S)-7-(Iodomethyl)pentadecane | 14.2 | 5000 |

In this example, the enantiomeric excess would be calculated as:

ee (%) = [|15000 - 5000| / (15000 + 5000)] x 100 = 50%

This indicates that the sample contains a 75:25 mixture of the (R) and (S) enantiomers, respectively.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (H, C, I)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms.

1H NMR Spectroscopy: In the proton NMR spectrum of 7-(Iodomethyl)pentadecane, the protons on the carbon adjacent to the iodine atom (the -CHI group) are expected to be the most downfield signals due to the deshielding effect of the electronegative iodine. These protons would likely appear as a doublet. The proton at the chiral center (C7) would present a complex multiplet due to coupling with the neighboring non-equivalent protons. The extensive methylene (B1212753) (-CH-) groups of the pentadecane (B166386) backbone would produce a large, overlapping signal in the typical aliphatic region. The terminal methyl (-CH) groups at both ends of the long alkyl chains are predicted to appear as triplets at the most upfield position.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbon atom of the iodomethyl group (-CHI) is expected to be significantly shielded and appear at a distinct upfield chemical shift, a characteristic feature for carbons bonded to iodine. The methine carbon at the branching point (C7) would be found in the aliphatic region, and the remaining methylene and methyl carbons of the pentadecane chain would resonate at their characteristic chemical shifts.

129I NMR Spectroscopy: While less common, I NMR spectroscopy could theoretically be employed to directly probe the iodine atom in this compound. As a quadrupolar nucleus, I typically produces very broad signals, which can make detection challenging. However, it would provide direct evidence for the carbon-iodine bond environment. The chemical shift would be highly sensitive to the electronic structure around the iodine atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| $^{1}$H (-CH$_{2}$I) | ~3.2 | Doublet |

| $^{1}$H (-CH-) | ~1.5-1.7 | Multiplet |

| $^{1}$H (-(CH${2}$)${n}$-) | ~1.2-1.4 | Broad Multiplet |

| $^{1}$H (-CH$_{3}$) | ~0.9 | Triplet |

| $^{13}$C (-CH$_{2}$I) | ~5-15 | - |

| $^{13}$C (-CH-) | ~35-45 | - |

| $^{13}$C (-(CH${2}$)${n}$-) | ~22-32 | - |

| $^{13}$C (-CH$_{3}$) | ~14 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the long alkyl chain. Strong C-H stretching vibrations are expected just below 3000 cm. Additionally, C-H bending vibrations for the methylene and methyl groups would be observed in the 1470-1370 cm region. The key, albeit likely weak, absorption for confirming the structure would be the C-I stretching vibration, which is anticipated to appear in the far-infrared region, typically between 500 and 600 cm.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm$^{-1}$) | Intensity |

|---|---|---|

| C-H Stretch | 2850-2960 | Strong |

| CH$_{2}$ Bend (Scissoring) | ~1465 | Medium |

| CH$_{3}$ Bend (Asymmetric) | ~1450 | Medium |

| CH$_{3}$ Bend (Symmetric) | ~1375 | Medium |

| C-I Stretch | 500-600 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound, with a molecular formula of CHI, the molecular ion peak (M) would be expected at a mass-to-charge ratio (m/z) of 352.34. Due to the relatively weak C-I bond, a prominent fragmentation pathway would be the loss of an iodine radical, leading to a significant peak at m/z 225, corresponding to the CH cation. Further fragmentation of this alkyl cation would produce a series of smaller fragment ions separated by 14 mass units (corresponding to CH groups), which is characteristic of long-chain alkanes.

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 352 | [C${16}$H${33}$I]$^{+}$ | Molecular Ion (M$^{+}$) |

| 225 | [C${16}$H${33}$]$^{+}$ | Loss of Iodine radical (M - 127) |

| Various | Alkyl fragments | Fragmentation of the pentadecane chain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for assessing the purity of a this compound sample and for its identification within a complex mixture. The sample is first vaporized and separated based on its boiling point and affinity for the GC column. As a relatively high molecular weight compound, this compound would have a characteristic retention time under specific GC conditions. The eluting compound then enters the mass spectrometer, which provides a mass spectrum that can be compared to a library or the predicted fragmentation pattern for positive identification. The presence of any additional peaks in the chromatogram would indicate impurities.

Potential for X-ray Crystallography of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. However, this compound, being a long-chain alkane derivative, is likely to be an oil or a low-melting-point solid at room temperature, making single-crystal growth challenging. To overcome this, crystalline derivatives could be synthesized. For instance, nucleophilic substitution of the iodide with a suitable crystalline moiety, such as a derivative of a carboxylic acid or an amine that readily forms well-ordered crystals, could be pursued. The resulting crystalline derivative could then be analyzed by X-ray diffraction to unambiguously determine the molecular structure, including the stereochemistry at the chiral center.

Computational and Theoretical Studies of 7 Iodomethyl Pentadecane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. For 7-(Iodomethyl)pentadecane, DFT could be used to predict a variety of ground state properties.

A hypothetical data table of predictable properties using DFT is presented below:

| Property | Predicted Value | Unit | Significance |

| Ground State Energy | Hartrees | Provides the total electronic energy of the most stable conformation. | |

| Dipole Moment | Debye | Indicates the polarity of the molecule arising from the electronegative iodine atom. | |

| HOMO-LUMO Gap | eV | Relates to the chemical reactivity and electronic excitation energy. | |

| Mulliken Atomic Charges | e | Describes the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. |

These calculations would offer initial insights into the molecule's stability and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

Due to the flexible nature of the pentadecane (B166386) chain, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations could be employed to explore these conformational landscapes. By simulating the movement of atoms over time, MD can reveal the most populated and energetically favorable conformations, as well as the dynamics of conformational changes.

Reaction Pathway Modeling and Transition State Theory for Reactivity Prediction

Computational methods can be used to model potential reaction pathways for this compound. For instance, the substitution of the iodine atom or elimination reactions could be investigated. By locating the transition state structures and calculating their energies, reaction barriers can be determined. Transition State Theory (TST) could then be used to predict reaction rate constants.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters. For this compound, these would include:

Infrared (IR) Frequencies: Calculation of vibrational frequencies would help in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts would be invaluable for structural elucidation.

A hypothetical comparison table is shown below:

| Spectroscopic Data | Predicted Value | Experimental Value |

| C-I Stretch (IR) | ||

| 1H NMR (CH2I) | ||

| 13C NMR (CH2I) |

Development of Structure-Reactivity Relationships

By systematically modifying the structure of this compound (e.g., changing the position of the iodomethyl group) and calculating its properties, quantitative structure-reactivity relationships (QSAR) could be developed. These relationships would provide a deeper understanding of how the molecule's structure influences its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as an Alkylating Agent in Complex Molecule Construction

The primary utility of 7-(Iodomethyl)pentadecane in organic synthesis lies in its capacity to act as an alkylating agent. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of the bulky and lipophilic 2-hexyl-decyl group onto a variety of substrates.

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis. This compound serves as a valuable electrophile in reactions with a wide range of nucleophiles, enabling the construction of diverse molecular frameworks.

Carbon-Carbon Bond Formation:

Alkyl iodides are effective reagents in a variety of C-C bond-forming reactions. For instance, they can be coupled with organometallic reagents, such as Grignard reagents or organocuprates, to form new C-C bonds. While less reactive than their corresponding bromides or chlorides in some transition metal-catalyzed cross-coupling reactions, alkyl iodides can participate in nickel-catalyzed couplings with organozinc reagents, a reaction facilitated by the use of specialized phosphine ligands. Furthermore, under photoredox catalysis conditions, alkyl iodides can be coupled with aryl halides to form alkyl-aryl linkages, a transformation that is often challenging to achieve with traditional methods.

The reaction of this compound with enolates derived from ketones, esters, or other carbonyl compounds provides a direct route to α-alkylated products. This strategy is fundamental in the synthesis of more complex organic molecules where the introduction of a specific alkyl chain is required. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, allowing for precise control over the final product's structure.

Carbon-Heteroatom Bond Formation:

The electrophilic nature of this compound also lends itself to the formation of bonds with various heteroatoms. Reactions with alkoxides or phenoxides (O-alkylation) yield ethers, while reactions with thiolates (S-alkylation) produce thioethers. Similarly, amines can be alkylated to form secondary or tertiary amines (N-alkylation), and phosphines can be alkylated to generate phosphonium salts. These transformations are crucial for introducing the 2-hexyl-decyl moiety into molecules with specific functionalities, such as those found in pharmaceuticals, agrochemicals, or surfactants.

The following table summarizes some of the key bond-forming reactions involving alkyl iodides like this compound:

| Bond Type | Nucleophile | Reaction Type | Product |

| C-C | Grignard Reagents (R-MgX) | Nucleophilic Substitution | R-CH(C6H13)(C8H17) |

| C-C | Organocuprates (R2CuLi) | Nucleophilic Substitution | R-CH(C6H13)(C8H17) |

| C-C | Enolates | Nucleophilic Substitution | α-alkylated carbonyl compound |

| C-O | Alkoxides (R-O⁻) | Williamson Ether Synthesis | R-O-CH(C6H13)(C8H17) |

| C-S | Thiolates (R-S⁻) | Nucleophilic Substitution | R-S-CH(C6H13)(C8H17) |

| C-N | Amines (R-NH2) | Nucleophilic Substitution | R-NH-CH(C6H13)(C8H17) |

Stereocontrolled Synthesis of Bioactive Molecules (Conceptual)

The synthesis of bioactive molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereocontrol. While this compound itself is achiral, its use in stereocontrolled reactions can be envisioned through several conceptual strategies.

One approach involves the use of a chiral auxiliary. In this strategy, an achiral substrate is temporarily attached to an enantiopure molecule (the chiral auxiliary). The presence of the auxiliary directs the alkylation reaction with this compound to occur from a specific face of the molecule, leading to the formation of a new stereocenter with a predictable configuration. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Alternatively, the use of chiral catalysts in conjunction with this compound could enable enantioselective alkylation reactions. For example, a chiral phase-transfer catalyst could be employed to deprotonate a prochiral substrate, forming a chiral ion pair that then reacts with the alkyl iodide to yield an enantioenriched product. Similarly, chiral transition metal catalysts, such as those based on molybdenum, have shown promise in the asymmetric allylic alkylation of various nucleophiles with allylic electrophiles, and conceptually similar systems could be developed for alkyl halides.

While specific examples involving this compound are not yet prevalent in the literature, the well-established principles of stereocontrolled synthesis provide a clear conceptual framework for its application in the construction of complex, chiral bioactive molecules. The long alkyl chain of this compound could be particularly useful in the synthesis of lipid-like molecules or other natural products where such a moiety is a key structural feature.

Integration into Polymer and Macromolecular Engineering

The unique structural characteristics of this compound also make it a valuable tool in the field of polymer and macromolecular engineering. The reactive iodide can be used to introduce the bulky, hydrophobic 2-hexyl-decyl side chain into a variety of polymer architectures, thereby influencing their physical and chemical properties.

Monomer Synthesis for Controlled Polymerization Techniques

This compound can be used as a precursor for the synthesis of novel monomers suitable for controlled polymerization techniques. For example, reaction with a suitable vinyl-functionalized nucleophile, such as 4-vinylbenzyl alcohol or a methacrylate derivative containing a hydroxyl group, would yield a monomer with a pendant 2-hexyl-decyl group.

These monomers could then be polymerized using techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods allow for precise control over the molecular weight, architecture, and functionality of the resulting polymers. The incorporation of the bulky, non-polar side chain would be expected to significantly impact the polymer's properties, such as its solubility, glass transition temperature, and self-assembly behavior.

Tailoring Polymer Properties through Side-Chain Functionalization

An alternative approach to incorporating the 2-hexyl-decyl group into a polymer is through post-polymerization modification. In this strategy, a pre-formed polymer containing reactive functional groups in its side chains is treated with this compound. For example, a polymer with pendant hydroxyl, amino, or carboxylic acid groups could be functionalized through Williamson ether synthesis, N-alkylation, or esterification (following conversion of the iodide to a suitable derivative), respectively.

This method offers a high degree of versatility, as the properties of a single parent polymer can be systematically tuned by varying the degree of functionalization with the 2-hexyl-decyl group. The introduction of these bulky, hydrophobic side chains can be used to control the polymer's solubility, thermal properties, and mechanical behavior. For example, increasing the side-chain length and bulkiness can lower the glass transition temperature and increase the polymer's flexibility.

Research in Organic Electronic Materials

The development of organic electronic materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is a rapidly growing area of research. The performance of these materials is highly dependent on their molecular structure, particularly the nature and arrangement of their alkyl side chains.

The introduction of long, branched alkyl chains, such as the 2-hexyl-decyl group from this compound, can have a profound impact on the properties of organic electronic materials. These side chains are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing techniques. Furthermore, the length, branching, and position of the alkyl chains can influence the molecular packing of the material in the solid state. This, in turn, affects the material's electronic properties, such as charge carrier mobility.

For example, in the context of OPVs, the morphology of the active layer, which consists of a blend of a donor and an acceptor material, is critical for efficient device performance. The alkyl side chains on both the donor and acceptor molecules play a key role in controlling the miscibility and phase separation of these components, which directly impacts the generation and transport of charge carriers. While specific research on this compound in this context is limited, the principles of alkyl chain engineering in organic electronic materials suggest that it could be a valuable building block for the synthesis of novel high-performance materials. The branched nature of the 2-hexyl-decyl group may offer advantages in terms of disrupting excessive crystallization and promoting favorable intermolecular interactions for efficient charge transport.

Model Compound Investigations in Chemical Biology and Biophysics

There are no specific studies that have utilized this compound to investigate interactions with lipid mimics and membrane systems. However, its structure lends itself to potential applications in this area. As a long-chain, branched alkane with a reactive iodomethyl group, it could be used to synthesize probes for studying lipid bilayer dynamics.

The hydrophobic pentadecane (B166386) tail would readily insert into the hydrophobic core of a lipid bilayer. The iodomethyl group could be used to attach a fluorescent dye or other reporter molecule, creating a probe to investigate properties such as membrane fluidity, lipid packing, and the formation of lipid domains.

Table 2: Potential Applications of this compound-derived Probes in Membrane Studies

| Application | Description |

| Membrane Fluidity | By attaching a fluorophore, the rotational and translational diffusion of the probe within the membrane could be monitored to report on local viscosity. |

| Lipid Packing | The partitioning of the branched chain within the lipid acyl chains could be sensitive to the packing density of the lipids. |

| Domain Formation | The preference of the probe for different lipid phases (e.g., liquid-ordered vs. liquid-disordered) could be used to visualize and study lipid rafts. |

Specific molecular-level studies on the hydrophobic interactions of this compound are not available. The study of hydrophobic interactions often employs simple alkanes to understand the fundamental principles of how nonpolar molecules behave in aqueous environments. The branched structure of this compound makes it an interesting candidate for such studies, as branching can affect the thermodynamics of hydration and the organization of water molecules at the hydrophobic interface.

Computational studies, such as molecular dynamics simulations, could be employed to understand how the specific branching pattern of this compound influences its interaction with water and its aggregation behavior, providing insights into the hydrophobic effect. The presence of the iodine atom could also serve as a heavy-atom marker in certain spectroscopic or scattering experiments designed to probe molecular organization.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Environmentally Benign Synthetic Methods

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 7-(Iodomethyl)pentadecane is no exception. Future research will likely focus on developing synthetic pathways that are more environmentally friendly than traditional methods. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous materials.

Key areas of development are expected to include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the generation of byproducts.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors for the pentadecane (B166386) backbone.

Green Solvents: Shifting from conventional volatile organic solvents to more benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Routes: Emphasizing the use of catalytic amounts of reagents over stoichiometric ones to reduce waste and improve reaction efficiency.

The following table outlines potential green chemistry approaches for the synthesis of long-chain alkyl iodides like this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste treatment costs and environmental impact. |

| Atom Economy | Utilizing addition reactions where possible. | Higher efficiency and less waste. |

| Less Hazardous Synthesis | Replacing hazardous iodinating agents with safer alternatives. | Improved laboratory and industrial safety. |

| Safer Solvents | Employing water, ionic liquids, or solvent-free conditions. | Reduced air and water pollution. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and carbon footprint. |

| Renewable Feedstocks | Deriving the pentadecane chain from plant oils or biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Using recyclable catalysts for iodination or precursor synthesis. | Increased efficiency and reduced waste. |

Exploration of Novel Catalytic Transformations Involving Organoiodine Species

The carbon-iodine bond in this compound is a versatile functional group, making it a valuable intermediate in organic synthesis. Future research is anticipated to expand upon its known reactivity through the development of novel catalytic systems. The relatively low bond dissociation energy of the C-I bond makes it an excellent leaving group and a prime candidate for a variety of cross-coupling and functionalization reactions.

Emerging research directions in this area include:

Photoredox Catalysis: Utilizing visible light to initiate reactions under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel to achieve novel and complex molecular architectures.

Earth-Abundant Metal Catalysis: Developing catalysts based on iron, copper, or nickel as more sustainable and cost-effective alternatives to precious metals like palladium.

Advanced In Silico Screening and Design for Targeted Applications

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new applications for molecules like this compound. In silico methods allow researchers to predict the physicochemical properties and potential biological activities of a compound before it is synthesized in the lab, saving significant time and resources.

Future research will likely leverage these computational tools for:

Virtual Screening: Screening large virtual libraries of molecules derived from this compound for potential applications in areas such as materials science, agrochemicals, or pharmaceuticals.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecular structure of this compound derivatives with their functional properties.

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments to understand its interactions with other molecules and materials at an atomic level.

Integration with Machine Learning for Predictive Chemical Research

The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize chemical research. By training algorithms on large datasets of chemical reactions and molecular properties, ML models can learn to predict the outcomes of experiments, suggest optimal reaction conditions, and even design new molecules with desired properties.

In the context of this compound, machine learning could be applied to:

Reaction Optimization: Predicting the optimal solvent, catalyst, and temperature for a given transformation of this compound to maximize yield and minimize byproducts.

Property Prediction: Developing models to accurately predict the physical, chemical, and biological properties of novel derivatives of this compound.

Retrosynthetic Analysis: Using ML to propose novel and efficient synthetic routes to this compound and its derivatives.

Discovery of Unforeseen Reactivity Modes and Applications

While the fundamental reactivity of alkyl iodides is well-established, the unique structural features of this compound, namely its long, flexible alkyl chain, may give rise to unexpected chemical behavior. Future research may uncover novel reactivity modes and applications that are not immediately apparent from its basic structure.

Potential areas for discovery include:

Self-Assembly and Supramolecular Chemistry: The long hydrophobic pentadecane chain could drive the self-assembly of this compound or its derivatives into interesting and potentially useful nanostructures, such as micelles or vesicles.

Novel Polymer Architectures: Using this compound as a functional initiator or chain transfer agent in controlled polymerization reactions could lead to the synthesis of polymers with unique topologies and properties.

Mechanochemistry: Investigating the reactivity of this compound under mechanical stress could reveal novel reaction pathways that are not accessible through conventional solution-phase chemistry.

Q & A

Q. What are the established synthetic routes for 7-(Iodomethyl)pentadecane, and how can purity be optimized?

Methodological Answer: Synthesis typically involves alkylation of pentadecane derivatives with iodomethane or iodination of pre-functionalized alkanes. Key steps include:

- Nucleophilic substitution : Optimize solvent polarity (e.g., DMF for high dielectric constant) and reaction temperature (40–60°C) to enhance iodine incorporation .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 220 nm .

- Validation : Confirm purity (>95%) using GC-MS and elemental analysis. Cross-reference retention times with known standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : Prioritize H NMR (CDCl, 400 MHz) to confirm methyl-iodide integration (δ 3.1–3.3 ppm) and C NMR for quaternary carbon signals (δ 40–45 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (expected m/z: 352.1 for [M+H]) and iodine isotopic patterns .

- IR Spectroscopy : Detect C-I stretching vibrations (500–600 cm) with ATR-FTIR .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C; degradation increases under UV exposure (validate via periodic HPLC analysis) .

- Thermal Stability : Conduct accelerated aging tests (40°C, 75% RH for 30 days) and monitor iodide release via ion chromatography .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Use a 2 factorial design to evaluate variables (temperature, catalyst concentration, reaction time). Example factors:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 40°C | 60°C |

| Catalyst (mol%) | 1% | 3% |

| Time (hours) | 12 | 24 |

Q. What computational methods predict the reactivity of this compound in alkylation reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for SN2 mechanisms. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .